3,4,5-Trihydroxy-9H-xanthen-9-one

Catalog No.
S13610686
CAS No.
M.F
C13H8O5
M. Wt
244.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trihydroxy-9H-xanthen-9-one

Product Name

3,4,5-Trihydroxy-9H-xanthen-9-one

IUPAC Name

3,4,5-trihydroxyxanthen-9-one

Molecular Formula

C13H8O5

Molecular Weight

244.20 g/mol

InChI

InChI=1S/C13H8O5/c14-8-5-4-7-10(16)6-2-1-3-9(15)12(6)18-13(7)11(8)17/h1-5,14-15,17H

InChI Key

GYXLJFKBGTVCHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC3=C(C2=O)C=CC(=C3O)O

3,4,5-Trihydroxy-9H-xanthen-9-one is a polyhydroxylated xanthone, characterized by its three hydroxyl groups at positions 3, 4, and 5 on the xanthone ring. This compound exhibits a yellowish color and is soluble in various organic solvents, making it a subject of interest in both synthetic and biological chemistry. Xanthones are known for their diverse biological activities, including antioxidant and anti-inflammatory properties, which are attributed to their structural features.

  • Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives, which may exhibit different biological activities.
  • Reduction: Reduction reactions can convert the compound into more saturated forms, potentially altering its reactivity and biological properties.
  • Substitution: Electrophilic aromatic substitution can introduce various functional groups into the xanthone structure, allowing for the creation of derivatives with tailored properties.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions often require specific solvents and temperatures to optimize yields .

3,4,5-Trihydroxy-9H-xanthen-9-one has shown significant biological activity:

  • Antioxidant Properties: The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals.
  • Enzyme Inhibition: It acts as an inhibitor for various enzymes including phosphodiesterase type 5 and acetylcholinesterase. This inhibition can influence pathways related to inflammation and neurotransmission .
  • Anti-inflammatory Effects: The compound has been reported to inhibit nitric oxide production in macrophages, suggesting potential applications in inflammatory diseases .

The synthesis of 3,4,5-Trihydroxy-9H-xanthen-9-one can be achieved through several methods:

  • Condensation Reactions: Typically involves phenolic precursors under acidic or basic conditions. For instance, salicylic acid can be reacted with phloroglucinol in the presence of a dehydrating agent like Eaton's reagent at elevated temperatures .
  • One-Pot Synthesis: Recent studies have explored one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel .
  • Industrial Synthesis: Large-scale production may utilize automated reactors and continuous flow systems to enhance yield and purity while reducing costs .

3,4,5-Trihydroxy-9H-xanthen-9-one has several applications:

  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing drugs targeting chronic inflammatory conditions.
  • Cosmetics: Due to its skin-protective effects, it is used in formulations aimed at reducing oxidative stress on skin cells.
  • Food Industry: It may serve as a natural preservative due to its antioxidant capabilities .

Interaction studies have demonstrated that 3,4,5-Trihydroxy-9H-xanthen-9-one interacts with various biological targets:

  • Enzymatic Interactions: It inhibits phosphodiesterase type 5 with an IC50 value of approximately 3.0 μM, which has implications for treating erectile dysfunction and pulmonary hypertension .
  • Cellular Pathways: The compound modulates signaling pathways involved in inflammation by inhibiting nitric oxide synthase activity in macrophages .

These interactions underline its potential therapeutic benefits across various medical fields.

Several compounds share structural similarities with 3,4,5-Trihydroxy-9H-xanthen-9-one. Here is a comparison highlighting their uniqueness:

Compound NameHydroxyl GroupsBiological ActivityUnique Features
1,3-Dihydroxy-9H-xanthen-9-one2AntioxidantFewer hydroxyl groups than 3,4,5-trihydroxy
1,3,7-Trihydroxy-9H-xanthen-9-one3AnticancerExhibits significant anticancer activity
Gentisein (1,3,7-trihydroxyxanthone)3NeuroprotectiveKnown for its effects on neurodegenerative diseases
5-O-Methylxanthone2AntimicrobialMethylation alters solubility and bioactivity

The uniqueness of 3,4,5-Trihydroxy-9H-xanthen-9-one lies in its specific arrangement of hydroxyl groups which enhances its antioxidant capacity while providing potential therapeutic benefits against inflammation and oxidative stress-related diseases.

Botanical Sources in Medicinal Plants

3,4,5-Trihydroxy-9H-xanthen-9-one represents one of the most structurally significant xanthone derivatives found across diverse plant families, particularly those recognized for their medicinal properties [1]. The compound exhibits a characteristic molecular formula of C₁₃H₈O₅ with a molecular weight of 244.20 grams per mole, featuring three hydroxyl groups positioned at the 3, 4, and 5 positions of the xanthone nucleus [1]. This specific hydroxylation pattern distinguishes it from other trihydroxyxanthone isomers such as 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone, which are more commonly encountered in natural sources [2] [3].

The primary botanical families harboring 3,4,5-trihydroxy-9H-xanthen-9-one include Clusiaceae, Gentianaceae, and Hypericaceae, with documented occurrences extending to Annonaceae and other medicinal plant families [4] [5]. Within the Clusiaceae family, several Garcinia species have been identified as natural sources, including Garcinia bracteata, Garcinia cowa, Garcinia dulcis, and Garcinia vieillardii [4]. These tropical and subtropical trees are distributed across Southeast Asia and have been extensively utilized in traditional medicine systems for centuries [5].

The Gentianaceae family represents another significant source of xanthone compounds, though 3,4,5-trihydroxy-9H-xanthen-9-one appears less frequently compared to other trihydroxyxanthone isomers [6] [7]. Species such as Centaurium erythraea and Swertia chirata have been documented to contain various trihydroxyxanthone derivatives, with cell culture studies revealing the biosynthetic capacity for multiple xanthone structures [6] [8]. Gentiana lutea, a prominent medicinal plant in European traditional medicine, serves as a model organism for understanding xanthone biosynthesis, though it primarily produces 1,3,7-trihydroxyxanthone rather than the 3,4,5-isomer [6].

The Hypericaceae family, particularly Hypericum species, contributes to the natural diversity of xanthone compounds [9]. Hypericum japonicum and Hypericum henryi have been reported to contain various trihydroxyxanthone derivatives, including compounds with substitution patterns that may encompass the 3,4,5-hydroxylation arrangement [9]. These plants are widely distributed across temperate regions and have been employed in traditional medicine for their purported therapeutic properties [5].

Table 1: Botanical Sources of 3,4,5-Trihydroxy-9H-xanthen-9-one and Related Compounds

Plant FamilySpeciesPlant PartGeographic DistributionTraditional Use
ClusiaceaeGarcinia bracteataFruit, barkSoutheast AsiaDigestive disorders
ClusiaceaeGarcinia cowaFruit, barkIndia, MyanmarAnti-inflammatory
ClusiaceaeGarcinia dulcisFruit, barkSoutheast AsiaGastrointestinal ailments
ClusiaceaeGarcinia vieillardiiFruit, barkNew CaledoniaTraditional medicine
GentianaceaeCentaurium erythraeaAerial partsEurope, MediterraneanDigestive bitter
GentianaceaeSwertia chirataAerial partsHimalayasFever, digestive issues
HypericaceaeHypericum japonicumAerial partsEast AsiaWound healing
HypericaceaeHypericum henryiStems, leavesChinaTraditional medicine
AnnonaceaeAnaxagorea luzonensisVarious partsPhilippinesFolk medicine

The distribution of xanthone-producing plants reflects specific ecological and evolutionary adaptations, with tropical and subtropical regions showing higher diversity of xanthone-bearing species [10] [5]. The Clusiaceae family alone encompasses over 20 genera and numerous species known to produce structurally diverse xanthones, making it the most prolific family for these secondary metabolites [5]. Environmental factors such as soil composition, climate conditions, and plant stress responses influence the production and accumulation of xanthone compounds in plant tissues [7].

Research investigations have identified seasonal and developmental variations in xanthone content across different plant organs [11]. Bark and fruit tissues typically exhibit higher concentrations compared to leaves and stems, suggesting specialized accumulation patterns related to plant defense mechanisms [11]. The mangosteen fruit (Garcinia mangostana) exemplifies this pattern, with pericarp tissues containing significantly higher xanthone concentrations than the edible aril portion [11].

Fungal and Microbial Production

Fungal organisms represent an increasingly recognized source of xanthone compounds, including derivatives that may encompass the 3,4,5-trihydroxy substitution pattern [12] [13]. The marine-derived fungus Paecilomyces variotii has been documented to produce novel dihydroxy-xanthone metabolites designated as agnestins A and B, along with related benzophenone and xanthone structures [13]. These findings indicate the biosynthetic capacity of fungi to generate structurally diverse xanthone derivatives through alternative metabolic pathways compared to higher plants [13].

Endophytic fungi associated with medicinal plants present particularly interesting sources of xanthone compounds [14]. Mangrove-derived endophytic fungi have yielded various xanthone structures, including compounds with multiple hydroxyl substitutions that demonstrate the metabolic versatility of these microorganisms [14]. The fungal production of xanthones often involves acetate-derived biosynthetic pathways rather than the mixed shikimate-acetate origin characteristic of plant xanthones [15].

Aspergillus species have been identified as prolific producers of xanthone derivatives, with Aspergillus versicolor isolated from marine sponges yielding sterigmatocystin and dihydrosterigmatocystin [14]. These compounds represent structurally complex xanthones with multiple ring systems and substitution patterns that expand the chemical diversity available through fungal fermentation [14]. The marine environment appears to provide selective pressure that enhances the production of bioactive secondary metabolites, including novel xanthone structures [14].

Table 2: Fungal and Microbial Sources of Xanthone Compounds

OrganismSource EnvironmentXanthone ProductsBiosynthetic OriginResearch Applications
Paecilomyces variotiiTerrestrialAgnestins A and BAcetate pathwayAntifungal studies
Aspergillus versicolorMarine spongeSterigmatocystin derivativesPolyketide pathwayBioactivity screening
Endophytic fungiMangrove plantsVarious xanthonesMixed pathwaysNatural product discovery
Marine fungiOcean sedimentsNovel xanthonesUnknown pathwaysChemical diversity

The biosynthetic gene clusters responsible for fungal xanthone production have been partially characterized, revealing the involvement of polyketide synthase enzymes and various oxidoreductases [13]. The agnestin biosynthetic pathway in Paecilomyces variotii involves a reductase enzyme responsible for converting anthraquinone intermediates to anthrol derivatives, representing a crucial step in aromatic deoxygenation reactions [13]. This reductive pathway confirms previously postulated mechanisms for the conversion of compounds such as emodin to chrysophanol in fungal systems [13].

Microbial fermentation offers advantages for xanthone production, including controlled cultivation conditions, scalable production methods, and the potential for genetic engineering approaches [12]. The identification and characterization of biosynthetic enzymes from fungal sources provide templates for heterologous expression systems and synthetic biology applications [12]. However, the yields of specific xanthone compounds from microbial sources often require optimization through media composition, cultivation parameters, and strain improvement strategies [12].

Biosynthetic Routes in Biological Systems

The biosynthetic formation of 3,4,5-trihydroxy-9H-xanthen-9-one and related xanthone compounds involves complex enzymatic pathways that differ significantly between plant and microbial systems [16] [2]. In higher plants, xanthone biosynthesis originates from the shikimate pathway, utilizing both shikimate-derived and acetate-derived precursors to construct the characteristic dibenzo-gamma-pyrone structure [2] [3]. The pathway begins with the formation of key benzophenone intermediates, particularly 2,3',4,6-tetrahydroxybenzophenone, which serves as the immediate precursor for various trihydroxyxanthone isomers [2] [17].

The shikimate pathway provides the fundamental building blocks through the conversion of phosphoenolpyruvate and erythrose 4-phosphate into aromatic amino acid precursors [18]. In the Gentianaceae family, 3-hydroxybenzoic acid derived from shikimate serves as the starting material, undergoing thioesterification by 3-hydroxybenzoate-coenzyme A ligase to form 3-hydroxybenzoyl-coenzyme A [2] [19]. This activated intermediate subsequently condenses with three molecules of malonyl-coenzyme A through the action of benzophenone synthase, yielding the benzophenone intermediate essential for xanthone formation [2] [17].

Alternative pathways exist within the Hypericaceae family, where benzoic acid derived from phenylalanine through the phenylalanine ammonia-lyase pathway provides the aromatic precursor [2] [17]. Benzoate-coenzyme A ligase catalyzes the formation of benzoyl-coenzyme A, which undergoes similar condensation reactions with malonyl-coenzyme A units to produce 2,4,6-trihydroxybenzophenone [17]. The subsequent hydroxylation by benzophenone 3'-hydroxylase, a cytochrome P450 monooxygenase, generates the crucial 2,3',4,6-tetrahydroxybenzophenone intermediate [17].

Table 3: Key Enzymes in Xanthone Biosynthetic Pathways

Enzyme NameEnzyme ClassificationSubstrate SpecificityProduct FormationCofactor Requirements
3-Hydroxybenzoate-coenzyme A ligaseAcyl-coenzyme A synthetase3-Hydroxybenzoic acid3-Hydroxybenzoyl-coenzyme AAdenosine triphosphate, Magnesium
Benzoate-coenzyme A ligaseAcyl-coenzyme A synthetaseBenzoic acidBenzoyl-coenzyme AAdenosine triphosphate, Magnesium
Benzophenone synthaseType III polyketide synthaseBenzoyl-coenzyme A, Malonyl-coenzyme A2,4,6-TrihydroxybenzophenoneNone required
Benzophenone 3'-hydroxylaseCytochrome P450 monooxygenase2,4,6-Trihydroxybenzophenone2,3',4,6-TetrahydroxybenzophenoneNicotinamide adenine dinucleotide phosphate, Oxygen
Trihydroxyxanthone synthaseCytochrome P450 monooxygenase2,3',4,6-TetrahydroxybenzophenoneTrihydroxyxanthone isomersNicotinamide adenine dinucleotide phosphate, Oxygen

The critical step in xanthone formation involves the regioselective cyclization of 2,3',4,6-tetrahydroxybenzophenone through intramolecular oxidative coupling reactions [20] [21]. This process is catalyzed by specialized cytochrome P450 enzymes known as trihydroxyxanthone synthases, which exhibit remarkable regioselectivity in determining the final hydroxylation pattern [21] [22]. Two distinct enzymes, designated as CYP81AA1 and CYP81AA2, have been characterized from Hypericum species, with CYP81AA1 producing 1,3,7-trihydroxyxanthone and CYP81AA2 generating 1,3,5-trihydroxyxanthone [21].

The regioselectivity of these cytochrome P450 enzymes depends on specific amino acid residues within the active site that orient the benzophenone substrate in distinct conformations [21]. Site-directed mutagenesis studies have identified serine 375, leucine 378, and alanine 483 as critical residues in CYP81AA2 that determine the orthogonal coupling reaction leading to 1,3,5-trihydroxyxanthone formation [21]. Conversely, CYP81AA1 promotes para-position coupling relative to the 3'-hydroxyl group, resulting in 1,3,7-trihydroxyxanthone production [21].

The formation of 3,4,5-trihydroxy-9H-xanthen-9-one specifically would require alternative enzymatic activities or post-cyclization modification reactions that have not been fully characterized in current literature [1]. The unique substitution pattern suggests potential involvement of additional hydroxylases or rearrangement enzymes that could modify existing trihydroxyxanthone scaffolds [1]. Research into Garcinia species, which appear to be primary sources of this compound, may reveal specialized enzymatic pathways responsible for this specific hydroxylation pattern [4].

Further enzymatic modifications of trihydroxyxanthone precursors involve xanthone 6-hydroxylase, a cytochrome P450 monooxygenase that catalyzes the regioselective insertion of hydroxyl groups at position 6 [23]. This enzyme has been characterized from both Centaurium erythraea and Hypericum androsaemum, demonstrating the capacity to convert 1,3,5-trihydroxyxanthone to 1,3,5,6-tetrahydroxyxanthone [23]. The enzyme exhibits optimal activity at 30 degrees Celsius and pH 7.0, requiring nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors [23].

The biosynthetic complexity of xanthone compounds extends to glycosylation and methylation reactions that modify the basic trihydroxyxanthone scaffolds [2]. Glucosyltransferases such as norathyriol 6-O-glucosyltransferase catalyze the attachment of glucose moieties to specific hydroxyl groups, while malonyl-coenzyme A acyltransferases further modify these glycosides [2]. These modifications influence the solubility, stability, and biological activity of the resulting xanthone derivatives [2].

The synthesis of 3,4,5-Trihydroxy-9H-xanthen-9-one through conventional organic methodologies represents a well-established field with multiple strategic approaches. The most prominent classical method involves the Grover, Shah, and Shah reaction, which remains one of the most widely utilized synthetic routes for xanthone derivatives [1] [2]. This methodology typically employs benzoic acid derivatives and phenolic compounds under acidic or basic conditions at elevated temperatures, achieving yields ranging from 60-85% [1]. The reaction mechanism proceeds through the formation of benzophenone intermediates followed by intramolecular cyclization to form the characteristic tricyclic xanthone core structure.

Cyclodehydration of 2,2'-dihydroxybenzophenones represents another fundamental approach that has demonstrated excellent reliability with yields typically ranging from 70-90% [1] [2]. This method utilizes heat and dehydrating agents to promote the cyclization reaction, though it requires the prior synthesis of specific benzophenone precursors. The methodology has been particularly valuable due to its high reproducibility and the predictable nature of the cyclization reaction under controlled conditions.

Electrophilic cycloacylation of 2-aryloxybenzoic acids offers good regioselectivity, particularly important for the synthesis of substituted xanthones like 3,4,5-Trihydroxy-9H-xanthen-9-one [1] [2]. This approach employs Lewis acid catalysts at elevated temperatures and typically achieves yields of 65-80%. The method provides excellent control over the substitution pattern, though it suffers from limited substrate scope compared to other methodologies.

The traditional benzophenone formation via Friedel-Crafts acylation followed by cyclization represents a two-step approach that has been extensively utilized [3]. This methodology employs aluminum chloride catalyst under anhydrous conditions to form benzophenone intermediates, which are subsequently cyclized through base-catalyzed intramolecular reactions. While this approach offers accessible starting materials with yields of 50-75%, it requires harsh reaction conditions and generates significant chemical waste.

Five-step synthesis protocols have been developed specifically for trihydroxyxanthone derivatives, starting from readily available precursors such as 1,3,5-trimethoxybenzene [4] [5]. This approach involves Nuclear Magnetic Resonance-induced nuclear bromination, lithiation followed by in situ benzoylation with methyl 2,5-dibenzyloxybenzoate, selective deprotection of benzyl groups, base-catalyzed intramolecular cyclization, and demethylation pathways. Despite the multi-step nature, this methodology achieves overall yields of 62% with excellent selectivity for the desired trihydroxyxanthone products [4] [5].

Condensation reactions with phenolic precursors offer a more direct approach, utilizing aldehydes and phenolic compounds under acidic or basic conditions with thermal activation . These reactions typically achieve yields of 55-80% and provide a simpler synthetic procedure, though they may suffer from variable regioselectivity depending on the specific substrates employed.

Green Chemistry and Catalytic Innovations

Modern synthetic approaches to 3,4,5-Trihydroxy-9H-xanthen-9-one have increasingly focused on environmentally sustainable methodologies that align with green chemistry principles. Copper nanoparticles supported on silica-coated maghemite represent a significant advancement in heterogeneous catalysis for xanthone synthesis [7] [8] [9]. This magnetically recoverable nanocatalyst system operates under ligand-free conditions and demonstrates exceptional efficiency with yields ranging from 80-95%. The magnetic properties enable easy catalyst recovery and reuse, addressing both economic and environmental concerns associated with traditional catalytic systems.

Iron oxide nanoparticles deposited on porous silica surfaces have emerged as highly effective catalysts for solvent-free xanthone synthesis [10]. Operating at 80°C for 30 minutes with only 0.1% molar catalyst loading, this system achieves remarkable yields of 99% while eliminating the need for toxic organic solvents [10]. The catalyst demonstrates excellent thermal stability and can be recycled up to twelve times without significant loss of catalytic activity.

Natural organic acids, particularly oxalic acid, have been successfully employed as eco-friendly catalysts [11]. These naturally occurring compounds, present in many biological systems, serve as more environmentally benign alternatives to traditional Lewis acids. Optimization studies demonstrate that oxalic acid catalysis achieves yields up to 93% under solvent-free conditions, offering advantages including eco-friendly reaction conditions, easy workup procedures, short reaction times, and good yields [11].

Palladium nanocatalysts supported on green biochar represent an innovative approach combining precious metal catalysis with sustainable support materials [12] [13]. This methodology enables one-pot synthesis of xanthone scaffolds through carbonylative Suzuki coupling reactions. The optimized conditions utilize 1 mol% of pincer complex as palladium catalyst, 5 equivalents of potassium carbonate as base, and dimethylformamide:water (7:3) as solvent system [12]. This approach provides xanthone scaffolds in high yields while offering deep insights into carbonylative coupling mechanisms.

Microwave-assisted synthesis has revolutionized xanthone preparation through dramatic reductions in reaction times and improved energy efficiency [14] [15] [16]. Optimized microwave conditions typically operate at 100-200°C for 10-40 minutes with power settings of 150-300 Watts, achieving yields of 80-95% [14] [16]. The methodology allows for precise temperature control and uniform heating, resulting in improved regioselectivity and reduced side product formation. Specific studies on 3,6-dimethoxyxanthone synthesis demonstrate yields of 93% with greater than 99% purity using microwave-assisted sodium acetate-catalyzed annulation [16].

Ultrasound-promoted reactions utilize acoustic cavitation to enhance reaction rates and selectivity [17] [18] [19]. Zirconium(IV) chloride has proven particularly effective as a catalyst under ultrasonic irradiation, achieving yields of 82-95% in ethanol solvent systems [17]. The ultrasonic conditions operate at ambient temperature (26°C) with reaction times reduced to 5-30 minutes, offering significant advantages in terms of energy efficiency and environmental impact [17] [18].

pH-zone-refining counter-current chromatography combines synthesis and purification in a single operation [20]. This methodology operates with biphasic solvent systems and demonstrates exceptional efficiency for both synthesis and separation of xanthone derivatives. The technique achieves purities above 98% for target compounds while maintaining high throughput and minimal waste generation [20].

Chromatographic Separation Strategies

The purification of 3,4,5-Trihydroxy-9H-xanthen-9-one requires sophisticated chromatographic approaches due to the structural similarities among xanthone derivatives and their varying polarity profiles. High Performance Liquid Chromatography (HPLC) serves as the gold standard for analytical and preparative separation of xanthone compounds [21] [22] [23]. Reversed-phase HPLC utilizing C18 columns with methanol-water mobile phases (typically 90:10 v/v) provides excellent resolution with detection at 237 nm or 254 nm [22]. Validated HPLC methods demonstrate specificity, linearity, accuracy, and precision according to United States Pharmacopoeia guidelines, achieving typical purities of 95-99% [22].

Thin Layer Chromatography (TLC) remains essential for reaction monitoring and preliminary purification assessment [21]. Various organic solvent systems enable rapid qualitative analysis with ultraviolet visualization and chemical staining techniques. While TLC provides moderate resolution with purities of 80-95%, its simplicity and cost-effectiveness make it indispensable for routine synthetic work [21].

Capillary Electrophoresis (CE) offers unique advantages for xanthone separation through its high efficiency and high-speed capabilities [21]. Multiple CE modes including capillary zone electrophoresis, micellar electrokinetic chromatography, microemulsion electrokinetic capillary chromatography, and capillary electrochromatography provide flexible separation strategies. CE demonstrates superior separation efficiency compared to traditional chromatographic methods, though low sensitivity with ultraviolet detection remains a limitation for real sample analysis [21].

Flash Chromatography provides rapid purification for synthetic intermediates and final products [24] [25]. Modern automated flash systems utilize prepacked cartridges with silica gel particles (40-60 μm) under pressurized conditions (50-200 psi), enabling gradient elution with ultraviolet detection and fraction collection. This methodology offers good resolution with purities of 90-95% while maintaining high throughput suitable for library generation and scale-up operations [24].

High-Speed Counter-Current Chromatography (HSCCC) excels in preparative-scale separation of xanthone mixtures [26] [27] [20] [28]. Optimized solvent systems such as n-hexane/ethyl acetate/methanol/water enable efficient separation with excellent retention of stationary phase. Recent applications demonstrate isolation of xanthone derivatives with purities exceeding 95% from crude extracts, including successful separation of 1-hydroxy-2,3,5-trimethoxyxanthone and 1-hydroxy-2,3,4,5-tetramethoxyxanthone from natural sources [27].

Centrifugal Partition Chromatography (CPC) coupled online with HPLC-DAD-MS provides simultaneous fractionation and structural characterization [26]. Biphasic solvent systems such as heptane/ethyl acetate/methanol/water (2:1:2:1, v/v/v/v) enable high-efficiency separation while providing comprehensive analytical data. This hyphenated approach achieves purities of 98-99% for target xanthones while simultaneously identifying related compounds through mass spectrometric analysis [26].

Preparative HPLC offers the highest purity isolation for final products and reference standards [21] [23]. Reversed-phase systems with gradient elution provide precise control over separation parameters, achieving purities of 95-99% suitable for pharmaceutical applications. Advanced detection systems including diode array detection and mass spectrometry enable real-time purity assessment and structural confirmation.

Column Chromatography using silica gel remains fundamental for initial purification and crude separation [29] [30]. Traditional gravity-fed columns and more modern flash systems both utilize silica gel with gradient elution systems progressing from non-polar to polar solvents. While achieving moderate purities of 85-95%, this methodology provides cost-effective preliminary purification essential for subsequent high-resolution techniques [29] [30].

Hydrophilic Interaction Liquid Chromatography (HILIC) addresses specific challenges associated with polar xanthone derivatives [25]. This technique utilizes water-compatible normal phase media with gradients starting from organic solvents and ending with aqueous mixtures. HILIC demonstrates particular advantages for compounds containing multiple hydroxyl groups, such as 3,4,5-Trihydroxy-9H-xanthen-9-one, achieving purities of 90-98% for highly polar metabolites [25].

Specialized chiral stationary phases based on xanthone derivatives themselves have been developed for enantioselective separations [31]. Six chiral derivatives of xanthones covalently bonded to silica provide excellent enantioselectivity under normal-phase elution conditions. These xanthonic chiral stationary phases demonstrate high specificity and enable separation of enantiomeric mixtures with confirmation of elution order inversion [31].

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

244.03717335 g/mol

Monoisotopic Mass

244.03717335 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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